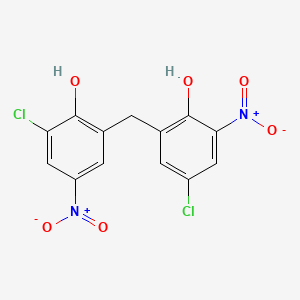

Nitroclofene

Description

Structure

3D Structure

Properties

CAS No. |

39224-48-1 |

|---|---|

Molecular Formula |

C13H8Cl2N2O6 |

Molecular Weight |

359.11 g/mol |

IUPAC Name |

2-chloro-6-[(5-chloro-2-hydroxy-3-nitrophenyl)methyl]-4-nitrophenol |

InChI |

InChI=1S/C13H8Cl2N2O6/c14-8-2-6(13(19)11(4-8)17(22)23)1-7-3-9(16(20)21)5-10(15)12(7)18/h2-5,18-19H,1H2 |

InChI Key |

DIRNVHCNISKNQF-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=C(C=C(C(=C1CC2=C(C(=CC(=C2)Cl)[N+](=O)[O-])O)O)Cl)[N+](=O)[O-] |

Other CAS No. |

39224-48-1 |

Synonyms |

nitroclofene |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Nitroclofene

Established Synthetic Routes for Nitroclofene Production

The production of this compound relies on well-defined chemical pathways that are designed to be efficient and yield a product of high purity.

The primary and most documented method for synthesizing this compound involves the direct nitration of a specific chlorinated biphenyl (B1667301) precursor. This approach is a classic example of electrophilic aromatic substitution, where the nitro groups are introduced onto the activated phenolic rings.

The established synthesis starts with the precursor 5,5'-dichloro-2,2'-dihydroxybiphenyl. rexresearch1.com This compound provides the core biphenyl structure with the required chlorine atoms already in place. The synthesis proceeds via nitration, a reaction that introduces two nitro groups into the positions ortho to the hydroxyl groups and meta to the chlorine atoms. rexresearch1.comCurrent time information in Bangalore, IN. This specific substitution pattern is directed by the existing functional groups on the aromatic rings. The hydroxyl groups are strong activating groups and ortho-, para-directing, while the chlorine atoms are deactivating but also ortho-, para-directing. The resulting regioselectivity leads to the formation of this compound.

A common procedure involves carrying out the nitration reaction in acetic acid at a controlled temperature, ensuring it does not exceed 20°C. rexresearch1.com Following the reaction, purification steps, such as decolorization with activated carbon and recrystallization, are employed to isolate the final product, with reported yields around 60%. rexresearch1.com

| Precursor | Reagents | Solvent | Key Conditions | Product | Reported Yield |

|---|---|---|---|---|---|

| 5,5'-dichloro-2,2'-dihydroxybiphenyl | Nitrating Agent (e.g., Nitric Acid) | Acetic Acid | Temperature not exceeding 20°C | This compound (5,5'-dichloro-3,3'-dinitro-2,2'-biphenyldiol) | ~60% rexresearch1.com |

General strategies for the nitration of simpler chlorophenols further illustrate the chemical principles involved. For instance, the nitration of 2,6-dichlorophenol (B41786) can be achieved using an aqueous solution of nitric acid in an apolar aprotic solvent to produce 2,6-dichloro-4-nitrophenol. fda.gov This demonstrates the feasibility of nitrating chlorinated phenolic rings under specific conditions.

While the direct nitration of 5,5'-dichloro-2,2'-dihydroxybiphenyl is the principal route, alternative methodologies for nitrating phenolic compounds exist, suggesting potential alternative pathways for this compound synthesis. One such method involves the use of different nitrating systems to achieve mononitration of phenolic compounds. For example, the use of sodium nitrite (B80452) in the presence of tetrabutylammonium (B224687) dichromate (TBAD) in dichloromethane (B109758) has been reported for the nitration of various phenols under neutral aprotic conditions. lbl.gov This type of approach, which avoids strongly acidic conditions, could represent a milder, alternative strategy for the nitration step in this compound synthesis, although its application to the specific biphenyl precursor of this compound is not documented.

Design and Synthesis of this compound Analogues and Derivatives

The generation of this compound analogues is a key strategy for exploring its structure-activity relationships and potentially developing new compounds. This involves the targeted structural modification of the parent molecule.

The this compound molecule possesses several functional groups that are amenable to chemical modification, providing clear strategies for creating a diverse range of derivatives. The development of this compound itself arose from methodical modifications of existing biphenyl structures. medkoo.com Potential modifications focus on the nitro and hydroxyl groups.

Reduction of Nitro Groups: The nitro groups are key to the molecule's activity but can be chemically reduced to form amino groups. medkoo.com This transformation would significantly alter the electronic properties and basicity of the molecule. Selective reduction of one nitro group would yield a monoamino-mononitro derivative, while reduction of both would produce the diamino analogue.

Modification of Hydroxyl Groups: The two phenolic hydroxyl groups can undergo etherification or esterification. Alkylation would produce ether derivatives, while reaction with acyl chlorides or anhydrides would yield esters. These modifications would impact the compound's polarity, solubility, and its ability to act as a hydrogen bond donor.

Substitution Reactions: The nitro groups on the aromatic rings could potentially be replaced via nucleophilic aromatic substitution, allowing for the introduction of other functional groups. medkoo.com

These strategies allow for the systematic alteration of the this compound scaffold to probe the chemical requirements for its activity.

| Modification Site | Reaction Type | Resulting Analogue Class | Potential Change in Properties |

|---|---|---|---|

| Nitro Group (-NO₂) | Reduction | Amino-Nitro or Diamino Derivatives | Increased basicity; altered electronic properties |

| Hydroxyl Group (-OH) | Etherification/Esterification | Ether or Ester Derivatives | Decreased polarity; loss of H-bond donation |

| Aromatic Ring | Nucleophilic Aromatic Substitution | Substituted Derivatives | Introduction of novel functional groups |

A logical strategy for preparing Carbon-14 (¹⁴C) labeled this compound would involve a late-stage introduction of the isotope or the use of a labeled precursor. nih.gov Given the established synthetic route, a practical approach would be to:

Synthesize or procure a ¹⁴C-labeled precursor, such as 4-chloro-2-nitrophenol, with the ¹⁴C label incorporated into the aromatic ring.

Use this labeled precursor to construct the 5,5'-dichloro-2,2'-dihydroxybiphenyl scaffold.

Perform the final nitration step as described in section 2.1.1 to yield this compound containing a ¹⁴C label.

Alternatively, tritium (B154650) (³H), another commonly used isotope, could be introduced. lbl.gov General methods for tritiation often involve catalytic exchange reactions or the reduction of a suitable precursor with tritium gas. lbl.gov The resulting labeled this compound would be an invaluable tool for quantitative analysis in biological systems, allowing researchers to track the molecule and its metabolites with high sensitivity. selcia.com

Molecular and Cellular Mechanisms of Action of Nitroclofene

Investigation of Primary Biological Targets and Binding Interactions

The principal mechanism of action attributed to Nitroclofene is the uncoupling of oxidative phosphorylation . This process is fundamental to cellular energy production in aerobic organisms. In normal cellular respiration, the electron transport chain in the inner mitochondrial membrane pumps protons (H+) into the intermembrane space, creating a proton gradient. The energy stored in this gradient is then used by the enzyme ATP synthase to produce adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.

This compound, as a member of the nitrophenol class of compounds, acts as a protonophore. Due to its chemical properties, including being a weak acid with a bulky, hydrophobic structure, it can transport protons across the inner mitochondrial membrane, effectively dissipating the proton gradient. wikipedia.orgnih.gov This uncoupling action means that the electron transport chain continues to function, and oxygen is consumed, but the energy generated is not harnessed for ATP synthesis and is instead lost as heat. jst.go.jp

While the uncoupling of oxidative phosphorylation is the most well-documented enzymatic pathway affected by compounds like this compound, specific kinetic data on its direct interaction with other enzymes is not extensively available in the scientific literature.

Currently, there is a lack of specific research identifying direct receptor-ligand interactions for this compound. Its primary mode of action as an uncoupler of oxidative phosphorylation is a non-receptor-mediated process, relying on its physicochemical properties to disrupt the mitochondrial membrane potential. Scientific literature does not presently contain data from receptor binding assays that would indicate high-affinity interactions with specific cellular receptors.

Elucidation of Downstream Biochemical and Cellular Events

The profound disruption of cellular ATP levels caused by this compound has significant downstream consequences for numerous cellular signaling pathways that are dependent on energy. While direct studies on this compound's impact on specific signaling cascades are scarce, the effects of a structurally and functionally similar compound, Niclosamide, offer potential insights. Niclosamide, also a halogenated salicylanilide (B1680751) that uncouples oxidative phosphorylation, has been shown to modulate several key signaling pathways, including:

Wnt/β-catenin signaling: This pathway is crucial for embryonic development and tissue homeostasis.

mTOR (mammalian target of rapamycin) signaling: A central regulator of cell growth, proliferation, and metabolism.

JAK/STAT3 (Janus kinase/signal transducer and activator of transcription 3) signaling: Involved in immunity, cell growth, and apoptosis. cardiff.ac.uk

It is plausible that this compound could exert similar effects on these pathways as a consequence of cellular energy depletion and potentially through other, as-yet-unidentified mechanisms. However, without direct experimental evidence, this remains speculative.

The uncoupling of oxidative phosphorylation by this compound leads to a cascade of metabolic disruptions in target organisms. The primary effect is a drastic reduction in ATP synthesis. To compensate for this energy deficit, the cell may attempt to upregulate alternative energy-producing pathways.

One such compensatory mechanism is an increase in the rate of glycolysis , the breakdown of glucose to pyruvate. nih.gov This is an attempt to generate ATP through substrate-level phosphorylation, a process that is independent of the mitochondrial proton gradient. However, glycolysis is a much less efficient means of ATP production compared to oxidative phosphorylation.

The metabolic consequences of this compound's action are summarized in the table below:

| Metabolic Process | Effect of this compound | Consequence for the Organism |

| Oxidative Phosphorylation | Uncoupled | Drastic reduction in ATP synthesis, energy dissipated as heat. |

| Glycolysis | Stimulated | Increased glucose consumption and lactate (B86563) production in an attempt to compensate for ATP deficit. |

| Overall Energy Status | Severely Depleted | Leads to cellular dysfunction and ultimately death of the organism. |

This table is based on the known effects of uncouplers of oxidative phosphorylation.

Comparative Mechanistic Analyses with Related Nitrated Compounds

The mechanism of action of this compound, as a halogenated nitrophenol, stands in contrast to that of other well-known nitrated compounds, such as nitroglycerin. This comparison highlights the diverse biological activities that can arise from the presence of a nitro group in different molecular contexts.

| Compound Class | Primary Mechanism of Action | Key Molecular Events | Primary Biological Effect |

| Halogenated Nitrophenols (e.g., this compound) | Uncoupling of Oxidative Phosphorylation | Acts as a protonophore, dissipating the mitochondrial proton gradient. wikipedia.orgnih.gov | Inhibition of ATP synthesis, leading to cellular energy depletion and cytotoxicity. |

| Organic Nitrates (e.g., Nitroglycerin) | Nitric Oxide (NO) Donor | Metabolized to release nitric oxide (NO). nih.gov NO activates soluble guanylate cyclase, leading to increased cGMP levels. nih.gov | Vasodilation, smooth muscle relaxation. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of Nitroclofene

Correlating Nitroclofene Structural Features with Biological Activities

This compound possesses a complex structure featuring a methylenediphenol core substituted with two chlorine atoms and two nitro groups. Analyzing how these features contribute to its anthelmintic activity involves examining the impact of specific functional groups and their spatial arrangement.

The biological activity of aromatic compounds is significantly influenced by the nature, position, and number of substituents. For nitro-aromatic compounds, the nitro group (-NO2) is a key pharmacophore that can participate in various interactions, including redox reactions and electron-rich environments that favor binding with certain amino acids nih.gov. The presence of electronegative substituents like chlorine atoms also plays a role in modulating electronic distribution and lipophilicity, which are critical for membrane permeability and target interaction frontiersin.orgsips.org.inmlsu.ac.in.

While specific studies on this compound derivatives are limited, general trends observed in related compounds suggest potential influences:

Chlorine Atoms: Halogen substituents, such as chlorine, are commonly found in bioactive molecules and can influence lipophilicity, metabolic stability, and binding affinity through hydrophobic and electronic interactions frontiersin.orglongdom.org. For instance, halogenation in antidepressants has been shown to enhance drug affinity longdom.org. In chlorinated phenols, chlorine atoms can affect the acidity and reactivity of the hydroxyl groups.

Methylenediphenol Core: The diphenol structure with a methylene (B1212753) bridge provides a rigid scaffold. The hydroxyl groups can participate in hydrogen bonding, a critical interaction in many drug-target bindings frontiersin.orgsips.org.in. Modifications to this core or the substituents attached to it would likely alter the molecule's ability to interact with its biological target.

Developing Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models mathematically relate the physicochemical properties and structural features of chemical compounds to their biological activities frontiersin.orgsips.org.in. These models are powerful tools for predicting the activity of new, untested compounds and for guiding the rational design of more potent and selective analogs.

Key physicochemical parameters commonly employed in QSAR studies for drug discovery include:

Lipophilicity: Often quantified by the partition coefficient (log P or log D), it describes a compound's preference for a lipid versus aqueous phase, influencing absorption, distribution, and membrane permeability frontiersin.orgsips.org.in.

Electronic Parameters: These include Hammett substituent constants (σ) and dipole moments, which measure the electron-donating or withdrawing capabilities of substituents and their impact on the molecule's electron distribution frontiersin.orgsips.org.inmlsu.ac.in.

Steric Parameters: These describe the size and shape of a molecule, such as molar refractivity or steric bulk descriptors, which are crucial for fitting into the binding pockets of biological targets frontiersin.orgmlsu.ac.in.

Studies on other nitro-aromatic compounds have utilized these parameters to build predictive models. For instance, QSAR analysis of nitrophenyl derivatives active as aldose reductase inhibitors incorporated physicochemical properties, revealing the importance of hydroxyl groups for hydrogen bonding and electronegative substituents for polar interactions nih.gov. Similarly, lipophilicity and polar surface area (PSA) have been key descriptors in QSAR models for nitrofuranyl anti-tubercular agents researchgate.net.

However, specific QSAR models or detailed correlations of physicochemical parameters with the anthelmintic activity of this compound have not been identified in the available search results.

Machine learning (ML) algorithms have become indispensable in modern drug discovery, enabling the development of sophisticated SAR models mdpi.comjhidc.orgnih.gov. By analyzing large datasets of chemical structures and their associated biological activities, ML models can identify complex patterns and predict the properties of novel compounds with high accuracy mdpi.combiorxiv.org. Techniques such as support vector machines, random forests, and neural networks are commonly applied for virtual screening, lead optimization, and predicting drug-target interactions mdpi.comjhidc.orgbiorxiv.org.

For this compound, if a dataset of synthesized analogs with varying structural modifications and their measured anthelmintic activities were available, ML algorithms could be employed to:

Identify key structural features that drive anthelmintic potency.

Predict the activity of hypothetical new this compound derivatives.

Optimize the structure for improved efficacy, reduced toxicity, or better pharmacokinetic properties.

Currently, the application of machine learning specifically for predicting the SAR of this compound remains an area requiring dedicated research and data generation.

Data Tables

Preclinical Investigation of Nitroclofene S Biological Interactions in Model Systems

In Vitro Studies on Target Organism Systems

In the preclinical evaluation of therapeutic compounds, cell culture models are indispensable for dissecting cellular responses to chemical agents. While direct studies on Nitroclofene are not extensively detailed in the available literature, the effects of related nitro-compounds, such as Nitroglycerin (NTG), have been investigated in various cell culture systems, providing a framework for understanding potential mechanisms.

For instance, studies using human bone marrow-derived mesenchymal stem cells (HBMSC) have shown that treatment with NTG can lead to a dose-dependent increase in nitric oxide (NO) production. nih.gov This release of NO was found to stimulate cell proliferation and osteoblastic differentiation. nih.gov The proliferative effect was measured by 5-bromodeoxyuridine (BrdU) incorporation, while differentiation was assessed by monitoring cellular alkaline phosphatase (ALP) activity and calcium deposition. nih.gov Notably, this stimulatory effect appears to be a direct result of NO release from the compound itself, independent of intracellular nitric oxide synthase (NOS) activity. nih.gov

Further research on peripheral blood mononuclear cells (PBMCs) from patients with chronic heart failure demonstrated that nitroglycerin can have dose-dependent and multidirectional effects. researchgate.net It was shown to reduce both spontaneous and Concanavalin A-stimulated proliferative activity of these cells in vitro. researchgate.net Conversely, in healthy donors, a lower concentration of nitroglycerin activated the proliferative capacity of mononuclear cells, whereas a higher dose was inhibitory. researchgate.net These findings underscore the complexity of cellular responses to nitro-compounds, which can be influenced by cell type and concentration. The use of controlled in vitro cell culture systems is crucial, as environmental factors like oxygen tension, pH, and glucose concentration can significantly influence cellular physiology and drug screening results. nih.gov

Biochemical assays are fundamental for identifying the molecular targets of a compound, particularly its ability to inhibit enzymes and perturb metabolic pathways. The nitro group in compounds like this compound can act as a masked electrophile, enabling covalent enzyme inhibition. nih.gov An example of this mechanism is seen with 3-Nitropropionate (3-NP), a nitroalkane that is a potent, time-dependent inhibitor of the enzyme isocitrate lyase (ICL). nih.gov Kinetic and mass spectrometry studies suggest that the nitro group is activated to its nitronic acid tautomer within the enzyme's active site, which then reacts with an active-site cysteine residue to form a stable thiohydroximate adduct. nih.gov This mechanism of covalent modification leads to what is effectively irreversible inhibition. nih.gov

The bioactivation of other nitro-compounds, such as nitroglycerin (GTN), has been shown to be catalyzed by mitochondrial aldehyde dehydrogenase (mtALDH). This enzyme's activity can be inhibited by classical ALDH inhibitors. Biochemical assays have been used to determine the inhibitory concentrations (IC50) of these agents on the formation of 1,2-glyceryl dinitrate (1,2-GDN) from GTN, a key step in its metabolic pathway. nih.gov

| Inhibitor | IC50 (µM) |

|---|---|

| Chloral Hydrate | 99.5 |

| Acetaldehyde | 815.5 |

Data derived from studies on purified bovine mitochondrial ALDH, showing the concentration of inhibitor required to reduce the rate of 1,2-GDN formation by 50%. nih.gov

These assays demonstrate how specific inhibitors can perturb enzymatic pathways and provide a quantitative measure of their potency. Such approaches are critical for elucidating the mechanism of action for novel compounds.

In Vivo Studies in Non-Human Animal Models for Mechanistic Insights

In vivo studies using non-human animal models are essential for understanding the anthelmintic properties of compounds in a whole-organism context. The free-living nematode Caenorhabditis elegans is widely used as a model helminth for initial random screening of chemical libraries to identify compounds with anthelmintic activity. researchgate.net Its genetic and physiological similarities to parasitic worms make it a valuable tool for identifying potential 'hits' that warrant further investigation. researchgate.net

A key strategy in developing new anthelmintics is to target metabolic pathways that are unique to the parasite and absent in the host. nih.gov Many parasitic helminths thrive in the anaerobic environment of the mammalian host and rely on rhodoquinone (RQ)-dependent metabolic pathways. nih.gov Since the host does not use RQ, the enzymes involved in this metabolism are promising drug targets. nih.gov Research combining comparative genomics, structural modeling, and functional analysis can identify enzymes that are not only required for the parasite's survival but also possess active sites that differ significantly from their mammalian orthologues. nih.gov This approach allows for the identification of high-confidence targets for the development of species-selective inhibitors.

The selective toxicity of antifungal drugs often relies on exploiting biochemical differences between fungal and mammalian cells. lumenlearning.com A primary target for many antifungal agents is the fungal cell membrane, specifically the synthesis of ergosterol, which is the predominant sterol in fungi, as opposed to cholesterol in human cells. lumenlearning.com Drugs that disrupt ergosterol biosynthesis or bind to it to create pores in the membrane are effective fungicides. lumenlearning.com

Nitro-compounds have emerged as potential antifungal agents. Nitroglycerin, for example, has demonstrated significant antifungal characteristics. nih.gov Novel organic nitrate-ester derivatives of nitroglycerin have been synthesized and evaluated for their activity against clinical isolates of Candida albicans, a major cause of invasive fungal infections. nih.gov These derivatives have shown potent antifungal activity, with the ability to reduce the transcription levels of genes associated with drug resistance (CDR1) and ergosterol biosynthesis (ERG11) in both susceptible and resistant C. albicans isolates. nih.gov

The fungicidal activity of some nitro-compounds is linked to the release of nitric oxide (NO), which can be cytotoxic to pathogens. researchgate.net The candidacidal activity of NO delivered by a class of compounds known as diazeniumdiolates has been investigated, demonstrating that NO can inhibit fungal growth. researchgate.net

| Compound | Minimum Inhibitory Concentration (MIC) Range (µg/ml) | Minimum Fungicidal Concentration (MFC) Range (µg/ml) |

|---|---|---|

| Derivative 1b | 18 - 72 | 36 - 144 |

| Derivative 2b | 18 - 72 | 36 - 144 |

Activity of two novel derivatives against fluconazole-susceptible and resistant clinical isolates of Candida albicans. nih.gov

Modern drug discovery integrates molecular biology and computational analysis to identify and validate drug targets. For a compound like this compound, computational pharmacology can be used to predict potential human and pathogen protein targets. mdpi.com Such screening platforms can identify dozens of possible targets, which can then be prioritized based on predicted binding affinities. mdpi.com

Once potential targets are identified, molecular techniques like target sequence capture can be employed. nih.gov This method uses custom-designed RNA "baits" to hybridize with and enrich specific DNA regions of interest from a sample, which are then sequenced. nih.gov This approach allows for the efficient sequencing of large, multi-locus datasets, which are highly suitable for phylogenetic analyses. nih.gov

By applying these methods to both the host and the target organism (e.g., a parasitic helminth), phylogenetic analysis can be used to reconstruct the evolutionary relationships of the target protein. researchgate.net This comparative approach is crucial for confirming that a drug target is specific to the pathogen or has diverged sufficiently from its host counterpart to allow for selective inhibition. nih.gov Identifying enzymes with helminth-specific active sites is a key goal of this type of analysis, paving the way for the design of new, highly selective anthelmintics. nih.gov

Computational Chemistry and Molecular Modeling of Nitroclofene

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule (the ligand, in this case, Nitroclofene) to a second molecule (the target, typically a protein) when bound by non-covalent interactions. This technique is invaluable for understanding the molecular basis of drug-target interactions and for screening large libraries of compounds for potential activity.

For this compound, molecular docking can be employed to elucidate its binding mode to key parasitic enzymes, such as succinate (B1194679) dehydrogenase or fumarate (B1241708) reductase. By simulating the interaction between this compound and the active site of these enzymes, docking algorithms can predict the binding affinity, identify critical amino acid residues involved in binding through hydrogen bonds, hydrophobic interactions, or electrostatic forces, and provide insights into the specificity of its action. Such studies can help rationalize this compound's efficacy and potentially identify off-target interactions.

Table 6.1.1: Hypothetical Molecular Docking Results of this compound with Fasciola hepatica Succinate Dehydrogenase

| Target Residue | Interaction Type | This compound Atom | Distance (Å) | Binding Contribution |

| Ser-123 | Hydrogen Bond | O (hydroxyl) | 2.8 | Favorable |

| Arg-250 | Salt Bridge | O (nitro) | 3.1 | Favorable |

| Leu-150 | Hydrophobic | Phenyl ring | N/A | Favorable |

| Tyr-300 | Pi-Pi Stacking | Phenyl ring | 3.5 | Favorable |

| Asp-180 | Hydrogen Bond | O (nitro) | 2.9 | Favorable |

| Predicted Binding Affinity (kcal/mol) | -9.5 |

Note: The data presented above is hypothetical and illustrative of typical molecular docking outputs.

Molecular Dynamics Simulations for Conformational Analysis and Interaction Dynamics

While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic perspective, allowing researchers to observe the behavior of molecules over time. MD simulations track the trajectories of atoms and molecules in a system by solving Newton's equations of motion, providing insights into conformational changes, flexibility, stability, and the evolution of interactions between this compound and its target.

Applying MD simulations to this compound bound to its target enzyme can reveal:

Conformational Stability: How stable is the docked pose of this compound within the enzyme's active site over physiological timescales?

Dynamic Interactions: The formation and breaking of hydrogen bonds, salt bridges, and hydrophobic contacts, and their lifetimes, can be quantified.

Flexibility: The inherent flexibility of this compound and its target can be characterized, which might influence binding kinetics and efficacy.

Solvent Effects: The role of water molecules in mediating interactions and stabilizing the complex can be investigated.

These dynamic insights are crucial for a comprehensive understanding of this compound's mechanism and can help refine docking predictions.

Table 6.2.1: Hypothetical Molecular Dynamics Simulation Parameters for this compound-Target Complex

| Simulation Time (ns) | Root Mean Square Deviation (RMSD) of this compound (Å) | Root Mean Square Fluctuation (RMSF) of Key Residues (Å) | Hydrogen Bond Occupancy (%) |

| 0 | 0.0 | N/A | N/A |

| 10 | 1.2 ± 0.3 | Ser-123: 0.5; Arg-250: 0.7; Leu-150: 0.4 | 75 |

| 50 | 1.5 ± 0.4 | Ser-123: 0.6; Arg-250: 0.8; Leu-150: 0.5 | 72 |

| 100 | 1.6 ± 0.3 | Ser-123: 0.6; Arg-250: 0.8; Leu-150: 0.5 | 70 |

Note: RMSD indicates the deviation of the ligand's structure from its initial conformation. RMSF provides information about the flexibility of individual atoms or residues. The data presented is hypothetical.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical (QC) calculations, often employing methods like Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, bonding, and reactivity. For this compound, QC calculations can elucidate critical properties such as:

Electronic Distribution: Mapping of electron density and partial atomic charges can reveal nucleophilic and electrophilic sites within the molecule, predicting potential reaction pathways.

Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are indicative of a molecule's electron-donating and electron-accepting capabilities, respectively, and are crucial for understanding its reactivity in chemical and biochemical processes.

Thermodynamic Properties: Calculations can predict bond dissociation energies, reaction enthalpies, and other thermodynamic parameters relevant to this compound's stability and transformation.

Spectroscopic Properties: QC can predict spectroscopic signatures (e.g., IR, NMR) that can be compared with experimental data for validation.

Understanding these electronic properties is vital for predicting how this compound interacts with its biological targets at a fundamental level and for assessing its potential metabolic fate.

Table 6.3.1: Hypothetical Quantum Chemical Calculation Results for this compound

| Property | Value (eV) | Significance |

| HOMO Energy | -7.85 | Indicates electron-donating ability; influences interactions with electron-deficient sites. |

| LUMO Energy | -1.50 | Indicates electron-accepting ability; influences interactions with electron-rich sites. |

| Energy Gap (HOMO-LUMO) | 6.35 | Reflects chemical reactivity and stability. |

| Partial Charge (C-Cl) | +0.35 | Indicates electron deficiency on the carbon atom bonded to chlorine. |

| Partial Charge (N-NO2) | +0.80 | Indicates significant positive charge on nitrogen in nitro groups. |

| Dipole Moment | 4.2 D | Reflects the overall polarity of the molecule. |

Note: Values are hypothetical and for illustrative purposes. Calculations would typically be performed using specific basis sets and DFT functionals.

In Silico Screening and Design of Novel this compound Analogues

The principles of computational chemistry are also instrumental in the design and discovery of new chemical entities. In silico screening, encompassing techniques like virtual screening and quantitative structure-activity relationship (QSAR) modeling, can accelerate the identification of novel this compound analogues with improved potency, selectivity, or pharmacokinetic properties.

Virtual Screening: Large databases of chemical compounds can be screened computationally against this compound's known targets to identify molecules that exhibit similar or superior binding affinities. This can involve ligand-based screening (if a pharmacophore model of this compound is developed) or structure-based screening (using docking against the target protein).

QSAR Modeling: By correlating the structural features and calculated physicochemical properties of this compound and its known analogues with their biological activity, QSAR models can be built. These models can then predict the activity of newly designed compounds.

Analogue Design: Based on insights from docking, MD, and QC studies, specific modifications can be proposed for the this compound structure. For instance, altering the position or nature of the nitro or chloro substituents, or modifying the biphenyl (B1667301) linkage, could lead to analogues with enhanced target binding or altered metabolic stability.

This approach allows for a rational, structure-guided design process, potentially leading to next-generation anthelminthic agents derived from the this compound scaffold.

Table 6.4.1: Hypothetical Novel this compound Analogues and Predicted Binding Affinities

| Analogue ID | Structural Modification | Predicted Binding Affinity (kcal/mol) | Rationale for Modification |

| NCL-A1 | Replace one nitro group with a cyano group | -8.8 | Modulate electronic properties, potential for new interactions. |

| NCL-A2 | Introduce a hydroxyl group at meta position on one ring | -9.2 | Enhance hydrogen bonding potential. |

| NCL-A3 | Replace chloro with fluoro on one phenyl ring | -9.0 | Alter lipophilicity and electronic distribution. |

| NCL-A4 | Extend the linker between phenyl rings (e.g., -CH2-CH2-) | -7.5 | Investigate impact of conformational flexibility. |

| NCL-A5 | Remove one nitro group | -6.0 | Assess the role of nitro groups in target binding. |

Note: Predicted binding affinities are hypothetical and would be derived from computational screening or QSAR models.

Compound List:

this compound

Niclofolan

Fasciola hepatica (parasite, not a compound)

Nitrocefin (mentioned in search results, but not the subject of this article)

Advanced Analytical and Bioanalytical Methodologies for Nitroclofene Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for isolating Nitroclofene from complex matrices such as pharmaceutical formulations or biological samples. The choice of technique depends on the analytical goal, whether it is quantitative determination, purity assessment, or monitoring reaction progress.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose, leveraging the compound's relatively nonpolar nature. A C18 (octadecylsilyl) column is typically employed as the stationary phase, which effectively retains this compound.

The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with a pH modifier like formic or phosphoric acid to ensure sharp peak shapes. nih.gov Isocratic elution can be used, but a gradient elution program, where the proportion of the organic solvent is increased over time, often provides better resolution from impurities and degradation products. nih.gov Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic rings and nitro groups in the this compound structure provide strong chromophores. epa.gov

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Value/Condition |

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and Water mixture (e.g., starting at 50:50) |

| Elution Mode | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~215 nm |

| Column Temperature | 30 °C |

This table represents typical starting conditions for method development. Actual parameters must be optimized and validated for specific applications.

For bioanalytical studies requiring high sensitivity and selectivity, such as pharmacokinetics, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.gov This technique couples the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. Following chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). waters.com

The mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, which provides exceptional specificity. nih.gov In this mode, a specific precursor ion (the molecular ion of this compound, [M-H]⁻ in negative ion mode) is selected in the first quadrupole (Q1), fragmented via collision-induced dissociation (CID) in the collision cell (Q2), and a specific product ion is then monitored in the third quadrupole (Q3). nih.govbioline.org.br This process minimizes matrix interference and allows for quantification at very low levels. The selection of precursor and product ion transitions is critical for method development.

Table 2: Conceptual LC-MS/MS Parameters for this compound

| Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (Q1) | [M-H]⁻ of this compound (m/z 357.98) |

| Fragmentation | Collision-Induced Dissociation (CID) with Argon |

| Product Ion (Q3) | Specific fragment ion (e.g., loss of NO₂, loss of HCl) |

| Monitoring Mode | Multiple Reaction Monitoring (MRM) |

This table is conceptual. Specific ion transitions and instrument parameters like cone voltage and collision energy require experimental optimization.

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. It is particularly useful for monitoring the progress of synthesis reactions and for preliminary purity checks. The stationary phase is typically a silica (B1680970) gel plate (e.g., silica gel 60 F254), which is polar. uni-giessen.de

A nonpolar mobile phase, often a mixture of solvents like hexane (B92381) and ethyl acetate, is used to develop the plate. ukessays.com Due to its polarity, this compound will have a specific retention factor (Rf) value under defined conditions. Less polar compounds travel further up the plate (higher Rf), while more polar compounds have a stronger interaction with the silica gel and travel shorter distances (lower Rf). tanta.edu.eg Visualization of the spots can be achieved under UV light (at 254 nm), as the compound is UV-active, or by using specific staining reagents. uad.ac.id

Table 3: Typical TLC System for this compound Analysis

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase | Hexane:Ethyl Acetate gradient (e.g., 70:30 v/v) |

| Application | Monitoring reaction progress, purity screening |

| Visualization | UV lamp (254 nm) |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure of this compound and assessing its purity. These techniques provide detailed information about the molecule's atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the unambiguous structural elucidation of organic molecules like this compound. Both ¹H NMR and ¹³C NMR spectra provide a wealth of information.

¹H NMR: The ¹H NMR spectrum would show distinct signals for each chemically non-equivalent proton in the molecule. The aromatic protons on the two different benzene (B151609) rings would appear in the downfield region (typically δ 7.0-8.5 ppm), with their chemical shifts and splitting patterns (multiplicity) influenced by the electron-withdrawing nitro groups and chlorine atoms. nih.gov The methylene (B1212753) bridge protons (-CH₂-) would likely appear as a singlet further upfield.

¹³C NMR: The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. The carbon atoms of the aromatic rings would resonate in the δ 120-150 ppm range, with carbons attached to nitro groups being significantly deshielded and appearing further downfield. drugbank.com The methylene bridge carbon would have a characteristic chemical shift in the aliphatic region.

While specific, publicly available spectral data for this compound is limited, analysis of similar structures allows for the prediction of these general features.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Regions for this compound

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

| ¹H | Aromatic Protons (Ar-H) | 7.0 - 8.5 |

| Methylene Protons (-CH₂-) | ~4.0 - 5.0 | |

| Phenolic Protons (-OH) | > 9.0 (broad) | |

| ¹³C | Aromatic Carbons (C-Ar) | 110 - 150 |

| Carbons attached to NO₂ (C-NO₂) | 140 - 160 | |

| Methylene Carbon (-CH₂-) | ~30 - 40 |

These are predicted ranges based on general principles and data from similar compounds. Actual values require experimental measurement.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its key structural features. The most prominent and diagnostic bands are those from the nitro groups. spectroscopyonline.com

The aromatic nitro group (Ar-NO₂) gives rise to two very strong and characteristic stretching vibrations: an asymmetric stretch typically found between 1550-1475 cm⁻¹ and a symmetric stretch between 1360-1290 cm⁻¹. bioline.org.brorgchemboulder.com Other important absorptions include the O-H stretch from the phenolic groups (often broad, around 3200-3500 cm⁻¹), C=C stretching from the aromatic rings (around 1600-1475 cm⁻¹), and the C-Cl stretch (typically below 800 cm⁻¹). spectroscopyonline.com

Table 5: Characteristic Infrared Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

| 3500 - 3200 | Phenol (O-H) | Stretching, broad |

| 3100 - 3000 | Aromatic (C-H) | Stretching |

| 1550 - 1475 | Nitro (N-O) | Asymmetric Stretching, strong |

| 1600, 1475 | Aromatic (C=C) | Ring Stretching |

| 1360 - 1290 | Nitro (N-O) | Symmetric Stretching, strong |

| < 800 | C-Cl | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique used for the quantitative and qualitative analysis of substances that absorb light in the UV and visible regions of theelectromagnetic spectrum. The principle behind this method is the measurement of the attenuation of a beam of light as it passes through a sample. For a given substance in a solution, the absorbance is directly proportional to its concentration, a relationship described by the Beer-Lambert Law.

The applicability of UV-Vis spectroscopy for the analysis of this compound stems from its molecular structure, which contains multiple chromophores. A chromophore is a part of a molecule responsible for its color by absorbing light at specific wavelengths. In this compound (2,2'-dihydroxy-3,3'-dinitro-5,5'-dichlorobiphenyl), the nitrophenol moieties act as strong chromophores. The nitro groups (-NO₂) and the phenolic hydroxyl groups (-OH) on the biphenyl (B1667301) structure significantly influence the electronic transitions, causing the molecule to absorb strongly in the UV region.

In practice, a UV-Vis spectrophotometer is used to obtain the absorbance spectrum of a compound in a suitable solvent. emerginginvestigators.org This spectrum is a plot of absorbance versus wavelength. The wavelength at which the maximum absorbance (λmax) occurs is a characteristic property of the compound under specific conditions (e.g., solvent, pH). For quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of several standard solutions of known concentrations at the λmax.

The λmax for nitrophenolic compounds is highly dependent on the pH of the solution, as the dissociation of the phenolic proton alters the electronic structure of the chromophore. For example, the undissociated acidic form of p-nitrophenol has a λmax at approximately 320 nm, while its dissociated anionic form (p-nitrophenolate) absorbs maximally at around 405 nm. umcs.pl This pH-dependent shift is a key consideration when developing a spectrophotometric method for this compound. The analysis would require strict pH control using buffer solutions to ensure that the compound exists consistently in one of its ionic forms for reproducible measurements. While specific λmax data for this compound is not prominently published, its analysis would follow the principles established for related nitrophenolic compounds.

Table 1: Examples of UV Absorption Maxima for Related Nitrophenolic Compounds

| Compound | Condition | Maximum Absorbance (λmax) | Reference(s) |

| p-Nitrophenol | Acidic | ~320 nm | umcs.pl |

| p-Nitrophenolate | Basic | ~405 nm | umcs.pl |

| p-Nitrophenol | pH 9.0 | ~400 nm | nih.govscienceopen.com |

| 4-Nitrophenol (B140041) | Hydrolysis product | 413 nm | emerginginvestigators.org |

Development of Specific Assays for this compound and its Metabolites in Research Matrices

The development of sensitive and specific assays is crucial for studying the pharmacokinetics, metabolism, and distribution of this compound in various research matrices, such as plasma, urine, milk, and tissue homogenates. ijpsjournal.com Given the complexity of these biological samples, such assays typically involve sophisticated sample preparation techniques followed by advanced chromatographic separation and detection. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone techniques for this purpose. ijpsjournal.commdpi.com

The development of a bioanalytical method is a multi-step process that must be validated to ensure reliability, accuracy, and precision. turkjps.orgdergipark.org.trresearchgate.net The initial phase involves optimizing sample preparation to extract the analytes (this compound and its metabolites) from the matrix and remove interfering substances. A widely used sample preparation approach for veterinary drug residues in complex matrices like milk is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. mdpi.commdpi.com This process typically involves an initial extraction with an organic solvent like acetonitrile, followed by a partitioning step using salts, and a clean-up step using dispersive solid-phase extraction (d-SPE) with sorbents like C18 to remove lipids and other interferences. mdpi.com

Following extraction, the analyte is analyzed by an instrumental method. An HPLC method separates this compound from its metabolites and endogenous matrix components. This is typically achieved using a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) in either an isocratic or gradient elution mode. turkjps.orgdergipark.org.tr Detection can be performed using a UV detector set at the λmax of the analyte.

For higher sensitivity and specificity, especially for detecting low-concentration metabolites, LC-MS/MS is the preferred technique. mdpi.comlcms.czresearchgate.net After chromatographic separation, the analytes are ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, where a specific precursor ion for each analyte is selected and fragmented to produce unique product ions. This process provides a high degree of certainty in both the identification and quantification of the target compounds, even at very low concentrations (in the range of µg/kg or lower). researchgate.netresearchgate.net Method validation according to regulatory guidelines ensures the assay is linear, accurate, precise, and robust for its intended use in research. jptcp.comnih.gov

Table 2: Representative Parameters for a Bioanalytical LC-MS/MS Assay for this compound in a Research Matrix (e.g., Bovine Milk)

| Parameter | Description | Reference(s) |

| Sample Preparation | ||

| Matrix | Bovine Milk | mdpi.comlcms.cz |

| Extraction | Acetonitrile extraction (QuEChERS-based) with protein precipitation. | mdpi.comlcms.cz |

| Clean-up | Dispersive solid-phase extraction (d-SPE) with C18 sorbent. | mdpi.com |

| Chromatography | ||

| Instrument | High-Performance Liquid Chromatography (HPLC) system. | mdpi.comturkjps.org |

| Column | Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm). | turkjps.orgdergipark.org.tr |

| Mobile Phase | Gradient elution with 0.1% Formic Acid in Water and Acetonitrile. | mdpi.com |

| Flow Rate | 0.2 - 0.4 mL/min. | dergipark.org.tr |

| Detection | ||

| Instrument | Tandem Mass Spectrometer (MS/MS). | mdpi.comresearchgate.net |

| Ionization Source | Electrospray Ionization (ESI), typically in negative mode for phenolic compounds. | ijpsjournal.com |

| Acquisition Mode | Multiple Reaction Monitoring (MRM). | mdpi.com |

| Limit of Quantification (LOQ) | Typically in the low µg/kg (ppb) range. | mdpi.comresearchgate.net |

Environmental Research Perspectives on Nitroclofene

Pathways of Environmental Fate and Transformation

The environmental fate of a chemical compound describes its transport and transformation in the environment. For a compound like Nitroclofene, a chlorinated nitroaromatic, its journey through various environmental compartments would be governed by processes such as degradation by sunlight and microorganisms, as well as its tendency to move through or persist in soil and water.

Biodegradation and Photodegradation Studies

Biodegradation involves the breakdown of organic compounds by microorganisms, while photodegradation is their breakdown by light. These are critical processes that determine the persistence of a chemical in the environment.

Biodegradation: Research on nitroaromatic compounds reveals several microbial transformation pathways. nih.gov Anaerobic bacteria are capable of reducing the nitro group to a corresponding amine. nih.gov Other bacterial pathways for degrading nitroaromatics include the enzymatic addition of oxygen atoms (monooxygenase and dioxygenase enzymes), which can lead to the removal of the nitro group and the opening of the aromatic ring. nih.gov Studies on the related compound 4-nitrophenol (B140041) have shown that its biodegradability can be highly variable, depending on factors like the concentration of the chemical and the presence of pre-adapted microbial populations. nih.gov The degradation of nitroglycerin, another nitro-compound, has been observed in soil, suggesting that microorganisms can utilize such compounds. gatech.edu

Photodegradation: The presence of a chromophore (a light-absorbing part of a molecule) in this compound's structure, the nitrophenyl group, suggests it would be susceptible to photodegradation. Many pharmaceuticals undergo photochemical degradation in surface waters. nih.gov For instance, the drug diclofenac (B195802) shows rapid photodegradation in lake water. up.ptsci-hub.box The rate of this process is influenced by the wavelength and intensity of light. For example, studies on ibuprofen (B1674241) showed degradation when irradiated at 254 nm. nih.gov It is plausible that this compound would undergo similar direct or indirect photochemical transformations, breaking down into various byproducts.

Mobility and Persistence in Environmental Compartments

Mobility refers to the potential of a chemical to move through environmental compartments like soil and water, while persistence refers to the length of time it remains in the environment.

Mobility: The mobility of an organic compound in soil and water is largely influenced by its water solubility and its tendency to adsorb to soil particles and organic matter. The octanol-water partition coefficient (logKow) is a key indicator of this behavior. nih.gov Compounds with high logKow values are more hydrophobic and tend to sorb strongly to soil and sediments, limiting their movement into groundwater. nih.gov For example, studies on nitroglycerin have shown that it can be carried downward through the soil by infiltrating water. nih.gov The movement of such compounds is also affected by soil properties like texture and organic matter content. researchgate.net

Persistence: A compound's persistence is determined by how quickly it degrades. The half-life (the time it takes for half of the compound to break down) is a common measure. In the absence of rapid degradation pathways, compounds can persist. For some pharmaceuticals, incomplete removal during wastewater treatment leads to their continuous release and presence in aquatic systems. up.pt The persistence of a compound like this compound would depend on the efficiency of local microbial communities and the amount of sunlight exposure in aquatic environments.

Ecological Interactions and Non-Target Organism Studies

The introduction of synthetic chemicals into the environment can have unintended consequences for organisms not targeted for their use. This includes impacts on essential microbial communities and aquatic life.

Impact on Soil Microbiota

Soil microbiota are crucial for nutrient cycling and soil health. The introduction of bioactive compounds can disrupt these communities.

Aquatic Ecotoxicology (Non-Human Toxicity Focus)

The presence of chemical contaminants in water can pose a risk to aquatic organisms. Ecotoxicology studies evaluate the harmful effects of these substances on ecosystems.

Pharmaceuticals are widespread in aquatic systems, and while they are often found at low concentrations, concerns exist regarding chronic effects from long-term exposure. sci-hub.boxepa.gov The toxicity of degradation products can also be a significant issue, as these new compounds may be more harmful than the parent chemical. nih.gov Research on the effects of various chemicals on aquatic life provides a basis for understanding the potential risks of a compound like this compound. The table below presents ecotoxicity data for related phenolic compounds on representative aquatic organisms.

| Compound | Organism | Endpoint | Value (mg/L) |

|---|---|---|---|

| Phenol | Daphnia magna (Water Flea) | EC50 (48h) | 10 |

| 2-Chlorophenol | Daphnia magna (Water Flea) | EC50 (48h) | 2.6 |

| 4-Nitrophenol | Daphnia magna (Water Flea) | EC50 (48h) | 24 |

| Phenol | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 25.8 |

| 2-Chlorophenol | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 9.2 |

| 4-Nitrophenol | Pimephales promelas (Fathead Minnow) | LC50 (96h) | 11.2 |

EC50: The concentration of a substance that causes a defined effect in 50% of the test population. LC50: The concentration of a substance that is lethal to 50% of the test population. Data presented is illustrative for structurally related compounds and not specific to this compound.

Applications of Nitroclofene As a Chemical Probe and Research Tool

Utilization in Chemical Biology for Target Identification

The utility of a chemical compound as a probe for target identification hinges on its ability to interact with a specific biological molecule, thereby enabling researchers to isolate and identify that molecule. Nitroclofene has been employed in this capacity to identify its own molecular target within parasites, providing a clear example of its application in chemical biology.

Research has demonstrated that this compound is a selective inhibitor of the fumarate (B1241708) reductase system in the adult liver fluke, such as Fasciola hepatica and F. gigantica. ncats.io This enzyme system is crucial for the parasite's energy metabolism. By observing the biochemical effects of this compound at specific concentrations, researchers were able to pinpoint this enzyme as its primary target. ncats.io The compound's specificity for the parasitic enzyme system over the host's analogous enzymes makes it a well-defined tool for studying the unique metabolic adaptations of these organisms. This process of identifying a drug's target is a foundational aspect of chemical biology, providing a molecular basis for the compound's observed physiological effects and offering a starting point for further investigation into related biological systems.

Table 1: Target Identification of this compound

| Parameter | Description | Source(s) |

|---|---|---|

| Identified Target | Fumarate reductase system | ncats.io |

| Organism | Adult liver flukes (Fasciola hepatica, F. gigantica) | ncats.io |

| Function of Target | Plays a key role in anaerobic energy metabolism, specifically in the process of energy utilization. | ncats.io |

| Nature of Interaction | Selective inhibition. | ncats.io |

Application in Biochemical Pathway Elucidation

The inhibition of the fumarate reductase system by this compound has been instrumental in elucidating the central role of anaerobic energy metabolism in certain helminths. ncats.io In many parasitic worms that reside in low-oxygen environments, the conventional aerobic tricarboxylic acid (TCA) cycle is modified, and the fumarate reductase system becomes essential for regenerating NAD+ and producing ATP. By using this compound to block this system, studies can demonstrate the parasite's critical dependence on this specific metabolic route for survival. This application of this compound as a pathway elucidation tool confirms the fumarate reductase system as a key vulnerability in these organisms and highlights a fundamental biochemical difference between the parasite and its host.

Table 2: Elucidation of Biochemical Pathways Using this compound

| Feature | Details | Source(s) |

|---|---|---|

| Biochemical Pathway | Anaerobic energy metabolism (fumarate respiration) | ncats.io |

| Effect of this compound | Inhibition of the pathway's terminal enzyme system. | ncats.io |

| Observed Consequence | Disruption of energy utilization in the parasite. | ncats.io |

| Pathway Significance | Confirmed as a critical survival pathway for anaerobic or microaerophilic parasites like liver flukes. | ncats.io |

Development of this compound-Based Tools for Mechanistic Investigations

The structural backbone of a known bioactive compound is often used as a scaffold to develop more sophisticated chemical tools for research. These can include derivatives with fluorescent tags for cellular imaging, biotinylated versions for affinity purification of binding partners, or photo-affinity labels for covalently capturing target proteins.

While the specific chemical structure of this compound, with its chlorinated and nitrated biphenyl (B1667301) core, presents a viable scaffold for such modifications, the development of this compound-based derivatives specifically as tools for broader mechanistic investigations is not widely documented in available scientific literature. Preliminary research has suggested that some derivatives of the compound could possess anti-cancer properties, which warrants further investigation. However, this line of inquiry is focused on developing new therapeutic agents rather than creating research probes for mechanistic studies. The potential to modify the this compound structure to create tools for studying enzyme kinetics, cellular localization of metabolic pathways, or for identifying new off-target effects remains an area for future exploration in chemical biology.

Table 3: Potential for this compound-Based Research Tools

| Tool Type | Potential Application | Development Status |

|---|---|---|

| Fluorescent Analog | Imaging the localization of the fumarate reductase system within parasite cells. | Not documented in reviewed literature. |

| Affinity Probe (e.g., Biotinylated) | Isolating and identifying binding partners of the fumarate reductase complex. | Not documented in reviewed literature. |

| Photo-reactive Probe | Covalently labeling the active site of the target enzyme for structural studies. | Not documented in reviewed literature. |

| Therapeutic Derivatives | Exploration of anti-cancer properties. | Preliminary research has been noted. |

Emerging Research Avenues and Future Directions for Nitroclofene Studies

Exploration of Novel Biological Activities Beyond Current Understanding

Nitroclofene is primarily recognized for its anthelmintic and antimicrobial properties, particularly in veterinary medicine against liver flukes and in agriculture as a pesticide. The biological activity is largely credited to its nitro group, which can be reduced to form amine derivatives that interact with biomolecules like proteins and enzymes. This functional group is a well-known scaffold in medicinal chemistry, recognized for conferring a wide spectrum of biological effects. nih.gov

The future of this compound research lies in systematically investigating activities beyond its current applications. The nitro functional group (NO2) is present in compounds with diverse pharmacological actions, including antineoplastic, antihypertensive, anti-inflammatory, and tranquilizing effects. nih.gov This suggests that this compound may possess a wider therapeutic potential than is currently realized. Future research could focus on screening this compound and its derivatives for these activities. For instance, its ability to interact with proteins and enzymes could be harnessed to target pathways involved in cancer cell proliferation or inflammatory responses. nih.gov The established antimicrobial action against specific bacteria also warrants expansion to a broader range of human and animal pathogens, including those known for developing resistance. nih.gov

Integration of Omics Technologies (Genomics, Proteomics, Metabolomics)

The integration of "omics" technologies offers a powerful, holistic approach to understanding the molecular interactions of this compound. humanspecificresearch.orgnih.gov These high-throughput methods can provide a comprehensive view of how the compound affects an organism at the genetic, protein, and metabolic levels, moving beyond single-endpoint assays to a systems-level understanding. uninet.eduisaaa.org

Genomics: This field could be used to identify genetic markers that confer sensitivity or resistance to this compound in target organisms. By analyzing the entire genome, researchers can pinpoint specific genes or mutations that are affected by the compound, offering insights into its mechanism of action and potential resistance pathways. isaaa.org

Proteomics: As the study of an organism's complete set of proteins, proteomics can directly identify the protein targets with which this compound interacts. isaaa.org The compound's nitro group is known to react with nucleophilic sites in biomolecules, potentially inhibiting enzyme activity. Proteomic techniques could map these interactions on a large scale, revealing the full network of proteins affected and clarifying its mode of action. humanspecificresearch.orgisaaa.org

Metabolomics: This technology analyzes the complete set of small-molecule metabolites within a biological sample. uninet.edu By profiling the metabolic changes in an organism exposed to this compound, researchers can understand its impact on metabolic pathways. isaaa.org This is particularly relevant given that its pesticidal action is thought to involve the disruption of metabolic processes.

The application of these technologies could accelerate the discovery of new uses for this compound and provide a robust framework for understanding its biological impact. humanspecificresearch.org

Table 1: Potential Applications of Omics Technologies in this compound Research

| Omics Technology | Research Objective | Potential Outcome |

|---|---|---|

| Genomics | Identify genetic basis of susceptibility and resistance. | Discovery of genes and pathways crucial to this compound's efficacy and the mechanisms by which organisms develop resistance. |

| Proteomics | Map the protein interaction network of this compound. | Identification of direct molecular targets and off-target effects, clarifying its mechanism of action and potential for new applications. isaaa.org |

| Metabolomics | Characterize the global metabolic response to this compound exposure. | A detailed map of the metabolic pathways disrupted by the compound, confirming and expanding upon its known effects on organism metabolism. isaaa.org |

| Transcriptomics | Analyze changes in gene expression following exposure. | Understanding of the cellular response at the RNA level, linking genetic information to protein function. humanspecificresearch.org |

Nanotechnology and Advanced Material Science Applications in Research

The fields of nanotechnology and advanced material science present transformative opportunities for the application and study of this compound. Nanotechnology, which involves the manipulation of matter on a near-atomic scale, could revolutionize how the compound is delivered and utilized. nanografi.comiberdrola.com

One promising avenue is the development of nano-delivery systems. By encapsulating this compound in nanoparticles, it may be possible to improve its solubility, stability, and ability to reach target sites within an organism or environment. isbe.net For example, nanoparticles can be designed to penetrate cell membranes more efficiently or to provide a controlled release of the compound over time. isbe.net

In advanced material science, this compound could be incorporated into new functional materials. Given its antimicrobial properties, it could be used as an additive in polymers or coatings to create surfaces that resist bacterial growth. nano.gov Such materials could have applications in medical devices, food packaging, or textiles, creating "smart fabrics" with enhanced durability and functionality. nanografi.comnano.gov The synergy between this compound's biological activity and the unique properties of nanomaterials could lead to the development of novel, high-performance products. oatext.com

Table 2: Hypothetical Applications in Nanotechnology and Material Science

| Research Area | Application Concept | Potential Advantage |

|---|---|---|

| Nanotechnology | Encapsulation of this compound in biodegradable nanoparticles. | Enhanced targeted delivery, improved stability, and controlled-release profiles for agricultural or therapeutic use. isbe.net |

| Advanced Materials | Integration into polymer composites for surface coatings. | Creation of antimicrobial surfaces for industrial, agricultural, or biomedical equipment. nano.govoatext.com |

| Smart Textiles | Bonding this compound to fabric fibers at the nanoscale. | Development of textiles with built-in, durable antimicrobial and pesticide properties for protective clothing. nanografi.com |

Addressing Research Gaps for Comprehensive Understanding of this compound

Despite its established uses, significant gaps remain in the scientific understanding of this compound. A primary issue is that its biological activity is largely attributed to its nitro group, which can act as both a pharmacophore (the active part of the molecule) and a toxicophore (a group responsible for toxic effects). nih.gov A comprehensive understanding requires a clear differentiation of these dual roles.

Key research gaps to be addressed include:

Full Spectrum of Biological Activity: As discussed, a systematic screening of this compound for other pharmacological activities (e.g., antineoplastic, anti-inflammatory) is lacking. nih.gov

Mechanism of Action: While it is known to interact with biomolecules, the precise molecular targets and pathways for its primary anthelmintic and pesticidal effects are not fully elucidated. Omics technologies are perfectly suited to fill this gap.

Structure-Activity Relationship (SAR) Studies: There is a need for more in-depth SAR studies. By synthesizing and testing derivatives of this compound, researchers could identify which parts of the molecule are essential for its desired activities versus those that contribute to potential toxicity. This could lead to the design of safer and more effective analogues.

Environmental Fate and Transformation: A deeper understanding of how this compound behaves in different environmental systems, including its degradation pathways and potential for forming other bioactive compounds, is necessary.

Closing these gaps is essential for optimizing the use of this compound and exploring new, safe applications.

Collaborative Research Frameworks for Advancing this compound Knowledge

Advancing the science of this compound will require a departure from siloed research efforts toward integrated, collaborative frameworks. The complexity of exploring novel activities, implementing omics, and developing material science applications necessitates expertise from diverse fields, including chemistry, pharmacology, toxicology, computational biology, and materials engineering. nsf.gov

International collaborative research programs, such as those supported by organizations like the National Science Foundation (NSF) and the National Institutes of Health (NIH), provide a model for how this can be achieved. nsf.govnsf.gov Such frameworks facilitate:

Interdisciplinary Projects: Bringing together researchers with complementary skills to tackle complex questions that a single lab could not address alone. nsf.gov

Data Sharing: Creating common platforms for sharing data from chemical, biological, and toxicological studies, which accelerates the pace of discovery and allows for more robust analysis. nsf.govnsf.gov

Standardization of Methods: Ensuring that research conducted in different laboratories is comparable, leading to more reliable and reproducible findings.

Training the Next Generation: Providing opportunities for students and early-career scientists to gain experience in a multidisciplinary research environment.

By fostering national and international partnerships between academic institutions, government agencies, and industry, the scientific community can create a synergistic environment to fully investigate and harness the potential of this compound. nsf.govmatscitech.org

Q & A

Basic Research Questions

Q. What are the validated analytical methods for characterizing Nitroclofene’s purity and structural integrity?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a C18 reverse-phase column (5 µm particle size, 250 mm length) and a mobile phase of acetonitrile:water (70:30 v/v) at 1.0 mL/min flow rate. Confirm structural identity via nuclear magnetic resonance (NMR) spectroscopy (¹H at 400 MHz, ¹³C at 100 MHz) and high-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) .

- Key Parameters : Retention time (HPLC), spectral peak assignments (NMR), and molecular ion accuracy (HRMS ± 0.001 Da).

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Employ a stepwise protocol with controlled temperature (e.g., 60–80°C for nitro-group introduction) and inert atmosphere (N₂/Ar). Monitor reaction progress via thin-layer chromatography (TLC; silica gel 60 F254 plates). Purify via recrystallization using ethanol:water (3:1) or column chromatography (silica gel, hexane:ethyl acetate gradient) .

- Validation : Characterize intermediates and final product using FTIR (for functional groups) and elemental analysis (±0.3% tolerance).

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s bioactivity?

- Methodological Answer : Use cell viability assays (MTT/XTT) with IC₅₀ calculations via nonlinear regression (e.g., GraphPad Prism). Pair with enzyme inhibition assays (e.g., spectrophotometric monitoring at 340 nm for kinase activity). Include positive controls (e.g., staurosporine) and triplicate replicates to assess reproducibility .

Advanced Research Questions

Q. How to resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Methodological Answer :

Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS.

Metabolite Identification : Incubate with liver microsomes (human/rodent) and analyze metabolites using UPLC-QTOF-MS.

Model Alignment : Compare in vitro cell lines (e.g., HepG2 vs. primary hepatocytes) and in vivo models (e.g., xenograft vs. transgenic).

- Reference : Discrepancies often arise from metabolic instability or species-specific target expression .

Q. What computational strategies can predict this compound’s mechanism of action and off-target effects?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina with protein structures from PDB (e.g., kinase domains). Validate with molecular dynamics simulations (GROMACS, 100 ns trajectories).

- Chemoproteomics : Perform affinity-based pulldown assays with biotinylated this compound and identify bound proteins via LC-MS/MS.

- Network Pharmacology : Construct interaction networks (Cytoscape) integrating transcriptomic (RNA-seq) and proteomic data .

Q. How to design a robust preclinical study for this compound while addressing ethical and reproducibility concerns?

- Methodological Answer :

Animal Models : Use ≥8 mice/group (power analysis, α=0.05) and randomize treatment assignments.

Blinding : Implement double-blind protocols for data collection and analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.